Technical Guide: Synthesis and Purification of 9-Chloro Triamcinolone Acetonide
Technical Guide: Synthesis and Purification of 9-Chloro Triamcinolone Acetonide
[1]
Executive Summary
9-Chloro Triamcinolone Acetonide (9
This guide details a robust, self-validating protocol for the regioselective synthesis of 9-Chloro TA via the hydrochlorination of the 9
Compound Identification:
-
IUPAC Name: (11
,16ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> )-9-Chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione[1][2] -
Molecular Formula: C
Hngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ClO [1][8]
Retrosynthetic Analysis & Strategy
The synthesis of 9-halo corticoids is governed by the Fürst-Plattner rule (trans-diaxial opening of epoxides). To achieve the 9
Reaction Pathway[9][10][11][12][13][14][15][16]
-
Precursor: 9
,11ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -Epoxy Triamcinolone Acetonide (derived from the precursor via bromohydrin formation and base-catalyzed ring closure).[1] -
Transformation: Acid-catalyzed nucleophilic ring opening using Hydrogen Chloride.
-
Stereochemistry: The epoxide oxygen is protonated, promoting attack by Cl
at the C9 position. Due to the rigid steroid backbone, the attack occurs from thengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -face (axial), resulting in the 9 -chloro-11 -hydroxy product.[1]
Figure 1: Retrosynthetic strategy for accessing the 9
Detailed Synthesis Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 9 | >98% Purity | Precursor |
| HCl (gas) or Conc.[1][9] HCl | Anhydrous/37% aq. | Halogen Source |
| Glacial Acetic Acid | ACS Grade | Solvent/Proton Source |
| Chloroform/DCM | HPLC Grade | Extraction Solvent |
| Sodium Bicarbonate | Sat.[1] Solution | Quenching Agent |
Experimental Procedure
Step 1: Preparation of the Reaction Matrix
-
Dissolve 5.0 g of 9
,11 -Epoxy Triamcinolone Acetonide in 50 mL of Glacial Acetic Acid (AcOH) in a round-bottom flask equipped with a magnetic stirrer.-
Note: Dioxane or THF can be used as co-solvents if solubility is an issue, but AcOH promotes the protonation of the epoxide.
-
-
Cool the solution to 10°C using an ice-water bath.
-
Causality: Lower temperatures prevent the acid-catalyzed dehydration of the 11
-hydroxyl group, which would regenerate thengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> double bond (a common impurity).[1]
-
Step 2: Epoxide Opening (Hydrochlorination) [3][1]
-
Option A (Anhydrous - Preferred): Bubble dry HCl gas slowly into the solution for 15 minutes.
-
Option B (Aqueous - Alternative): Dropwise add 5.0 mL of concentrated HCl (37%) over 20 minutes, maintaining temperature < 15°C.
-
Stir the reaction mixture at 15–20°C for 2–3 hours.
-
In-Process Control (IPC): Monitor by TLC (Mobile Phase: DCM/Methanol 95:5) or HPLC.[6][10] The starting epoxide (
) should disappear, and the product (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ) should appear.[1]
Step 3: Quenching and Isolation [3][1]
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product typically precipitates as a white solid.
-
Neutralize the slurry by adding saturated NaHCO
solution until pH 7.0.-
Critical: Acidic residues can cause degradation during drying.
-
-
Filter the solid and wash exclusively with water (3 x 100 mL).
-
Dry the crude cake under vacuum at 45°C for 12 hours.
Theoretical Yield Calculation
-
Stoichiometry: 1:1
Purification Strategy
Since 9-Chloro TA is often used as an analytical standard, purity >99.0% is required.[1] The crude material often contains trace amounts of the
Recrystallization (Primary Purification)
The 9-chloro analog has distinct solubility compared to the fluoro analog.
-
Solvent System: Acetone / Hexane.
-
Dissolve crude solid in minimal boiling Acetone.
-
Add hot Hexane dropwise until turbidity is just observed.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter crystals. This typically removes polar impurities.
Preparative HPLC (Polishing)
For reference standard grade material, preparative chromatography is mandatory.[3][1]
| Parameter | Condition |
| Column | C18 (Octadecylsilyl), 10µm, 250 x 21.2 mm |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 70% B over 25 mins |
| Flow Rate | 15 mL/min |
| Detection | UV @ 254 nm |
Workflow Diagram:
Figure 2: Purification workflow from crude reaction mass to analytical standard.
Analytical Validation (Self-Validating System)[1][2]
To confirm the identity of the synthesized 9-Chloro TA, specific spectral markers must be verified.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
):-
H-11 (methine): The 11
-H in the precursor (epoxide) is absent.[1] In the product, the 11ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -H appears as a broad multiplet. However, the key diagnostic is the C11-OH signal. -
H-1, H-2, H-4: Characteristic olefinic protons of the A-ring (approx.[3][1] 7.3, 6.2, 6.0 ppm).[1]
-
Acetonide Methyls: Two singlets at ~1.2 and 1.4 ppm.
-
-
C NMR:
-
C-9: Significant shift difference compared to 9-F. Carbon attached to Cl typically resonates upfield relative to C-F but distinct from C-H.
-
Mass Spectrometry[2]
-
Technique: LC-MS (ESI+).
-
Signature: Look for the characteristic Chlorine isotope pattern (
Cl :ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> Cl 3:1).[1] -
m/z: [M+H]
= 451.2 (forngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> Cl) and 453.2 (for Cl).[1]
Infrared Spectroscopy (IR)
-
Key Bands:
-
3400–3500 cm
: OH stretch (C11 and C21).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
1660 cm
: Conjugated Carbonyl (C3 ketone).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Absence of ~880 cm
(Epoxide ring stretch).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Safety & Handling
-
Potency: Triamcinolone analogs are potent corticosteroids. Handle in a fume hood with gloves and a mask to prevent inhalation of dust.
-
Corrosives: Anhydrous HCl and Glacial Acetic Acid cause severe burns. Use acid-resistant PPE.
-
Waste: Halogenated organic waste must be segregated.
References
-
European Pharmacopoeia (Ph. Eur.). Triamcinolone Acetonide Monograph: Impurity D.[7] (Defines the standard for 9-Chloro Triamcinolone Acetonide).[1][4][6][11] [3][1]
-
Fried, J., & Sabo, E. F. (1954).[3][1] Synthesis of 17
-hydroxycorticosterone and its 9ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -halo derivatives from 11-epi-17 -hydroxycorticosterone. Journal of the American Chemical Society, 76(5), 1455-1456.[3][1] (Foundational work on 9-halo steroid synthesis). [1] -
National Center for Biotechnology Information. PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide. (Chemical and physical property data).[3][1][6][7][8][12][13][10][9][11] [1]
-
Zhang, J., et al. (2018).[1][9] A Novel Synthetic Process of Triamcinolone Acetonide.[9] Chinese Journal of Pharmaceuticals, 49(06): 737.[3][1][9] (Describes the epoxide intermediate pathway). 9[3][1][14][15][16][10][9][17]
-
Barton, D. H. R., et al. (1981).[1][15] Improved processes for 9,11-epoxy steroids.[3][1][18][15][16] (Relevant to the precursor synthesis).
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